molecular formula C20H29N3O5S B4045572 Methyl 4-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenylcarbamate

Methyl 4-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenylcarbamate

Cat. No.: B4045572
M. Wt: 423.5 g/mol
InChI Key: SRSGGEUKDCOFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenylcarbamate is a useful research compound. Its molecular formula is C20H29N3O5S and its molecular weight is 423.5 g/mol. The purity is usually 95%.
The exact mass of the compound methyl (4-{[3-(1-azepanylcarbonyl)-1-piperidinyl]sulfonyl}phenyl)carbamate is 423.18279221 g/mol and the complexity rating of the compound is 662. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological and Nonbiological Modifications

A study highlights the metabolic pathways and modifications of carbamate insecticides, which include hydrolysis, oxidation, dealkylation, and conjugation in animals, plants, and insects, leading to various products. These processes are vital for understanding the environmental fate and biological impacts of carbamates, including methyl (4-{[3-(1-azepanylcarbonyl)-1-piperidinyl]sulfonyl}phenyl)carbamate. Specifically, carbaryl, a methylcarbamate insecticide, undergoes hydroxylation and hydrolysis to form hydroxy, dihydro-dihydroxy, N-hydroxymethyl carbaryl, and 1-naphthol, which are then conjugated, stored, or excreted. Such insights are crucial for assessing the environmental and health impacts of carbamate use (Knaak Jb, 1971).

Chemical Synthesis and Activity

Research into novel (4-piperidin-1-yl)-phenyl sulfonamides, including structures related to the query compound, has demonstrated their potential as potent and selective agonists for the human beta(3)-adrenergic receptor. This study's findings suggest that modifications of the compound's structure can yield significant biological activity, relevant for developing therapeutic agents targeting specific receptor pathways (Baihua Hu et al., 2001).

Environmental and Analytical Applications

Another study discussed the biological monitoring of phenmedipham, a related carbamate herbicide, highlighting the metabolic cleavage of carbamate moieties and the formation of specific metabolites such as m-toluidine in urine. This research underscores the importance of analytical methods for assessing exposure to carbamate compounds and understanding their metabolism and potential health implications (T. Schettgen et al., 2001).

Innovative Compound Synthesis

Further investigation into carbamate derivatives of coumarin and chromene has shown the potential for synthesizing novel compounds with diverse biological activities. These studies offer insights into the synthetic versatility of carbamates and their applicability in creating new molecules with potential therapeutic uses (A. V. Velikorodov et al., 2008).

Properties

IUPAC Name

methyl N-[4-[3-(azepane-1-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O5S/c1-28-20(25)21-17-8-10-18(11-9-17)29(26,27)23-14-6-7-16(15-23)19(24)22-12-4-2-3-5-13-22/h8-11,16H,2-7,12-15H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSGGEUKDCOFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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